molecular formula C18H16Cl2N2O2 B266981 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Número de catálogo B266981
Peso molecular: 363.2 g/mol
Clave InChI: BICAHPWWUJWHRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mecanismo De Acción

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of various physiological processes. By blocking the adenosine A1 receptor, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in human prostate cancer cells. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce myocardial infarct size and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function and reduce the severity of seizures.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its potential off-target effects. 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide may interact with other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. These molecules could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. By understanding the mechanisms underlying these diseases, researchers can develop more effective therapeutic strategies. Finally, the development of novel drug delivery systems for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide could improve its bioavailability and enhance its therapeutic efficacy.

Métodos De Síntesis

The synthesis of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3,5-dichloro-4-nitrobenzoic acid with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with a palladium catalyst to produce 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. This method is a relatively straightforward and efficient synthesis route for 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Aplicaciones Científicas De Investigación

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of human prostate cancer cells and reduce tumor growth in animal models. In cardiovascular research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to reduce ischemic injury in the heart and improve myocardial function. In neurological research, 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce the severity of seizures in animal models of epilepsy.

Propiedades

Nombre del producto

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Fórmula molecular

C18H16Cl2N2O2

Peso molecular

363.2 g/mol

Nombre IUPAC

3,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-9-13(10-15(20)11-14)17(23)21-16-5-3-12(4-6-16)18(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,21,23)

Clave InChI

BICAHPWWUJWHRX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

SMILES canónico

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.